o-Anisidine-d3

Vue d'ensemble

Description

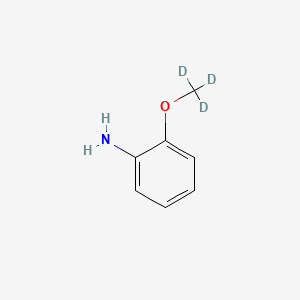

o-Anisidine-d3, also known as this compound, is a deuterated derivative of aniline. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms in the methoxy group attached to the aniline ring. It is widely used in various fields of research, including analytical method development, method validation, and quality control applications .

Applications De Recherche Scientifique

Toxicological Studies

a. Carcinogenicity Research

o-Anisidine has been identified as a potential carcinogen, prompting extensive research into its effects on biological systems. Studies have demonstrated that o-anisidine can form DNA adducts in vivo, which are critical for understanding its carcinogenic mechanisms. For instance, a study on Wistar rats showed that after administering o-anisidine, significant levels of DNA adducts were detected in the urinary bladder, liver, kidney, and spleen . The persistence of these adducts over time is crucial for assessing long-term cancer risks associated with exposure.

b. Case Study: DNA Adduct Formation

A detailed investigation into the formation and persistence of DNA adducts revealed that three distinct adducts were identified using high-performance liquid chromatography (HPLC) and mass spectrometry. The major adduct was characterized as N-(deoxyguanosin-8-yl)-2-methoxyaniline. This finding underscores the importance of o-anisidine-d3 in tracing the metabolic pathways and potential health impacts of o-anisidine exposure .

Environmental Monitoring

a. Detection in Biological Samples

This compound is utilized as an internal standard in analytical chemistry for the detection of o-anisidine in environmental samples. Its presence has been confirmed in urine samples from individuals with no known exposure to industrial sources, highlighting its environmental persistence and potential for human exposure through various pathways .

b. Case Study: Urine Analysis

A study involving urine samples from 20 participants found o-anisidine concentrations ranging from 0.05 to 4.2 µg/L, indicating widespread environmental contamination and the need for ongoing monitoring . The use of deuterated forms like this compound enhances the accuracy of quantification in complex biological matrices.

Analytical Chemistry Applications

a. Mass Spectrometry

The deuterated form of o-anisidine is particularly valuable in mass spectrometry due to its distinct isotopic signature, which aids in the accurate quantification of analytes in complex mixtures. This application is critical for developing sensitive assays for detecting low levels of contaminants in various samples.

b. Case Study: Method Development

In method development for detecting aromatic amines like o-anisidine, researchers have employed this compound as a calibration standard to improve the reliability of results obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques . This approach has been instrumental in establishing regulatory compliance levels for industrial pollutants.

Industrial Applications

a. Dye Manufacturing

o-Anisidine is also used as an intermediate in dye manufacturing processes. The deuterated variant can be utilized to trace reactions and monitor product purity during synthesis . Its application extends to developing new dyes that require precise control over chemical structures.

b. Case Study: Heartwood Indicator

In wood science, o-anisidine has been used as a heartwood indicator to assess wood quality by forming reddish-brown azo dyes when reacted with polyphenols present in heartwood . The use of its deuterated form can help evaluate the efficiency and reproducibility of this reaction under varying conditions.

Mécanisme D'action

Target of Action

o-Anisidine-d3, also known as 2-(Trideuteriomethoxy)aniline, is a derivative of anisindione . Anisindione is a synthetic anticoagulant and an indanedione derivative . Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .

Mode of Action

The mode of action of this compound is likely similar to that of anisindione, given their structural similarity. Anisindione reduces the prothrombin activity of the blood by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins . This prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S .

Biochemical Pathways

It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that the degradation of o-Anisidine is initiated by the attack of an OH radical .

Pharmacokinetics

It’s known that anisindione, a related compound, is a powerful drug with serious potential side effects . Anticoagulants like anisindione decrease the clotting ability of the blood and therefore help to prevent harmful clots from forming in the blood vessels .

Result of Action

It’s known that o-anisidine is a possible human carcinogen . It’s also used as a chemical intermediate in the synthesis of azo pigments and dyes .

Action Environment

It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that o-Anisidine is listed as RCRA hazardous waste, with the code K181 .

Analyse Biochimique

Biochemical Properties

The biochemical properties of o-Anisidine-d3 are not fully understood. It is known that o-Anisidine, the non-deuterated form, is a carcinogenic chemical that can harm human health . It undergoes degradation initiated by the attack of an OH radical

Cellular Effects

The cellular effects of this compound are not well-studied. O-Anisidine, its non-deuterated form, is known to be harmful to human health and is considered a carcinogenic chemical

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. O-Anisidine, its non-deuterated form, undergoes degradation initiated by the attack of an OH radical

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. O-Anisidine, its non-deuterated form, is known to degrade quickly, with an estimated average tropospheric lifetime of 9.7 minutes at 272 K .

Dosage Effects in Animal Models

, suggesting that high doses could potentially have toxic or adverse effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. O-Anisidine, its non-deuterated form, is known to undergo degradation initiated by the attack of an OH radical .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Studies on the coexistence of TNT and aniline have shown that their coexistence can promote each other to transport in the saturated loess .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of o-Anisidine-d3 typically involves the deuteration of 2-methoxyaniline. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For instance, the reaction can be carried out using deuterated methanol (CD3OD) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized to meet regulatory guidelines for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

o-Anisidine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form deuterated derivatives of aniline.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under catalytic conditions

Major Products

The major products formed from these reactions include deuterated quinones, deuterated aniline derivatives, and various substituted aniline compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyaniline: The non-deuterated form of o-Anisidine-d3.

2-Methoxy-d3-aniline: Another deuterated derivative with similar properties

Uniqueness

This compound is unique due to the presence of deuterium atoms, which confer distinct physicochemical properties. These properties include increased stability and altered reaction kinetics, making it valuable in various research and industrial applications .

Activité Biologique

o-Anisidine-d3, a deuterated form of o-anisidine (C7H9NO), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group attached to the ortho position of an aniline structure, with three deuterium atoms replacing hydrogen atoms. This modification can influence its biological behavior and stability in various environments.

Table 1: Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H9D3NO |

| Molecular Weight | 143.19 g/mol |

| CAS Number | 102565202 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as a therapeutic agent and its effects on cellular mechanisms.

- Antioxidant Activity : Research indicates that o-anisidine derivatives exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Antitumor Effects : Some studies have suggested that compounds similar to o-anisidine can inhibit tumor growth by inducing apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : In models of neurodegeneration, o-anisidine derivatives have shown promise in stabilizing neuromuscular transmission and enhancing motor function, suggesting potential therapeutic applications in conditions like Amyotrophic Lateral Sclerosis (ALS).

Study 1: Neuroprotective Effects in C. elegans

A study utilizing Caenorhabditis elegans as a model organism demonstrated that this compound improved motility and reduced neurodegenerative symptoms when administered at specific concentrations. The study highlighted its potential as a neuroprotective agent.

Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of this compound compared to other known antioxidants. Results indicated that it effectively scavenged free radicals, contributing to cellular protection against oxidative stress.

Study 3: Antitumor Activity Evaluation

Research involving cancer cell lines revealed that this compound could inhibit cell proliferation through apoptosis induction. Specific pathways affected included those regulating cell cycle progression and apoptosis.

Propriétés

IUPAC Name |

2-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.